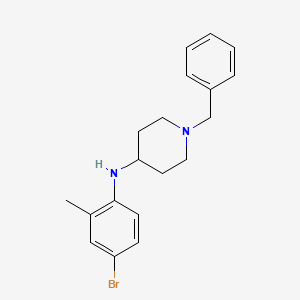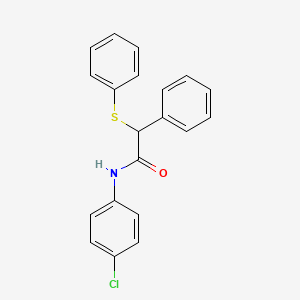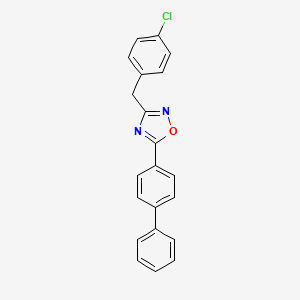
1-benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine, also known as 4-BMC or Brephedrone, is a synthetic cathinone compound that has gained significant attention from the scientific community due to its potential applications in various research fields.
科学研究应用
1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine has been used in various research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, it has been used to investigate the effects of cathinone compounds on the dopamine transporter and its potential as a treatment for attention deficit hyperactivity disorder (ADHD) (Simmler et al., 2013). In pharmacology, it has been used to study the structure-activity relationship of cathinone compounds and their potential as therapeutic agents (Eshleman et al., 2013). In toxicology, it has been used to investigate the toxic effects of cathinone compounds on the cardiovascular system (Zawilska et al., 2015).
作用机制
1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine acts as a substrate for the dopamine transporter, leading to the release of dopamine and inhibition of dopamine reuptake. This results in increased dopamine activity in the brain, leading to euphoria, increased energy, and decreased appetite (Simmler et al., 2013).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other cathinone compounds. It has been shown to increase heart rate, blood pressure, and body temperature, and can lead to seizures, psychosis, and even death in high doses (Zawilska et al., 2015).
实验室实验的优点和局限性
1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter, making it a useful tool for investigating the dopamine system. However, its potential for abuse and toxicity limit its use in human studies, and caution should be taken when handling and using this compound in the lab (Simmler et al., 2013).
未来方向
There are several future directions for research on 1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine. One direction is to investigate its potential as a treatment for ADHD and other dopamine-related disorders. Another direction is to study its potential as a therapeutic agent for drug addiction and withdrawal. Additionally, further research is needed to understand the long-term effects of cathinone compounds on the brain and body, and to develop safer and more effective treatments for substance abuse disorders (Eshleman et al., 2013).
Conclusion
In conclusion, this compound is a promising research compound with potential applications in various research fields. Its high potency and selectivity for the dopamine transporter make it a useful tool for investigating the dopamine system, but caution should be taken when handling and using this compound in the lab due to its potential for abuse and toxicity. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of 1-Benzyl-N-(4-bromo-2-methylphenyl)-4-piperidinamine involves the reaction of 4-bromo-2-methylbenzaldehyde with benzyl cyanide in the presence of sodium amide to form 1-(4-bromo-2-methylphenyl)-2-phenylethanone. This intermediate compound is then reacted with piperidine and sodium borohydride to yield this compound (Brennan et al., 2012).
属性
IUPAC Name |
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-13-17(20)7-8-19(15)21-18-9-11-22(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAPQHULLWJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)

![6-methyl-5-[5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-2-(2-methyl-3-furoyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4992956.png)
![methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate](/img/structure/B4992962.png)
![N,N-dimethyl-3-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4992970.png)
![ethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4992985.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B4992990.png)

![2-{5-[(2-hydroxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4993002.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4993008.png)
![6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4993019.png)
![6-[(2-hydroxyethyl)amino]-2-methyl-2-heptanol](/img/structure/B4993043.png)
![4-[4-(4-butoxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4993056.png)